(6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid
Description
Properties
IUPAC Name |
[6-[benzyl(methyl)amino]pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BN2O2/c1-16(10-11-5-3-2-4-6-11)13-8-7-12(9-15-13)14(17)18/h2-9,17-18H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRLSUCCTBCVJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N(C)CC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50855764 | |
| Record name | {6-[Benzyl(methyl)amino]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356239-98-9 | |
| Record name | {6-[Benzyl(methyl)amino]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Challenges and Optimizations
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Catalyst Selection : Pd(PPh3)4 offers superior regioselectivity compared to PdCl2(dppf) in avoiding bis-adduct formation.
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Solvent Systems : A 4:1 mixture of 1,4-dioxane and water enhances solubility of polar intermediates.
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Temperature Control : Reactions above 100°C risk protodeboronation, necessitating precise thermal management.
Reductive Amination for Tertiary Amine Installation
Reductive amination provides a direct route to introduce the benzyl(methyl)amino group onto a pyridine boronic acid precursor. This method is advantageous for its compatibility with boronic acid functionalities when mild conditions are employed.
Reaction Protocol
Starting with 6-formylpyridin-3-ylboronic acid, the amine is introduced via a two-step process:
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Imine Formation : Reacting the aldehyde with benzyl(methyl)amine in methanol at 20°C for 1.5 hours.
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Reduction : Adding NaBH4 at 0°C to reduce the imine to the amine, achieving 65–75% yield.
Critical Data :
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Solvent : Methanol, due to its polarity, facilitates imine formation.
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Boronic Acid Stability : The boronic acid remains intact under these conditions, avoiding side reactions.
Sequential Halogenation-Amination-Borylation
This modular approach involves sequential functionalization of the pyridine ring, offering flexibility in optimizing each step.
Stepwise Synthesis
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Halogenation : Chlorination or bromination at the 6-position using NCS or NBS (70–85% yield).
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Buchwald-Hartwig Amination : Coupling the halogenated intermediate with benzyl(methyl)amine using Pd2(dba)3/Xantphos (55–65% yield).
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Miyaura Borylation : Introducing the boronic acid via Pd-catalyzed coupling with B2Pin2 (60–70% yield).
Optimization Insights :
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Ligand Choice : Xantphos outperforms SPhos in preventing N-dealkylation during amination.
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Protection Strategies : Temporary protection of the boronic acid as a pinacol ester prevents degradation during amination.
Protection-Deprotection Strategies for Boronic Acids
Boronic acids are prone to decomposition under acidic or basic conditions. Protection as trifluoroborate salts or pinacol esters enhances stability during subsequent reactions.
Pinacol Ester Protection
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Protection : Treating (6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid with pinacol in toluene under reflux (90% yield).
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Deprotection : Hydrolysis with 1 M HCl in THF/water (1:1) restores the boronic acid (85–90% yield).
Trifluoroborate Salts
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Advantages : Enhanced solubility in organic solvents and resistance to protodeboronation.
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Synthesis : Reaction with KHF2 in aqueous ethanol (75% yield).
Comparative Analysis of Methods
| Method | Yield | Steps | Key Advantage | Limitation |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 70–80% | 2 | High regioselectivity | Requires pre-functionalized substrate |
| Reductive Amination | 65–75% | 2 | Direct amine installation | Limited substrate availability |
| Sequential Functionalization | 50–60% | 3 | Modular optimization | Cumulative yield loss |
| Protection-Deprotection | 85–90% | 2 | Enhanced stability | Additional synthetic steps |
Chemical Reactions Analysis
Types of Reactions
(6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Piperidine derivatives.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Discovery
Boron-containing compounds, including boronic acids, have been recognized for their utility in drug discovery due to their ability to interact with biological targets effectively. (6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid is particularly notable for its potential as a pharmacophore in the development of inhibitors targeting specific enzymes and receptors.
- Proteasome Inhibition : Boronic acids are known to serve as proteasome inhibitors, which are critical in the treatment of multiple myeloma. The compound's structure allows it to mimic natural substrates, facilitating its binding to the active sites of proteasomes .
- Ghrelin O-acyltransferase Inhibition : This compound has shown promise as an inhibitor of ghrelin O-acyltransferase (GOAT), which is implicated in metabolic diseases such as obesity and type 2 diabetes. Research indicates that it can effectively modulate metabolic pathways by inhibiting this enzyme .
Biochemical Assays
2.1 Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds similar to this compound, particularly against HIV. The compound's analogues have demonstrated dual inhibition capabilities against HIV reverse transcriptase and its associated RNase H domain.
- Structure-Activity Relationship : The C6 benzyl series of compounds has shown consistent activity in inhibiting RNase H cleavage with IC50 values ranging from 1.2 to 1.6 μM, indicating effective antiviral properties .
Case Studies
3.1 Synthesis and Evaluation
A detailed synthesis pathway for this compound has been documented, showcasing its preparation through various chemical reactions involving pyridine derivatives and boronic acid coupling techniques. The compound's efficacy was evaluated through a series of biochemical assays demonstrating its potential in antiviral and metabolic disease treatments.
3.2 Clinical Relevance
The implications of using this compound as a therapeutic agent have been explored in clinical settings, particularly for conditions related to metabolic dysregulation and viral infections. Its ability to inhibit key enzymes involved in these pathways positions it as a candidate for further clinical trials.
Mechanism of Action
The mechanism of action of (6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The pyridine ring and benzyl(methyl)amino group contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare (6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid with structurally analogous pyridinyl boronic acids:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Electronic Effects: The benzyl(methyl)amino group in the target compound donates electrons to the pyridine ring, enhancing its reactivity in cross-coupling reactions compared to halogenated analogs like (6-Bromo-4-methylpyridin-3-yl)boronic acid, which are less electron-rich . Benzoylated analogs (e.g., [6-(Benzoylmethylamino)pyridin-3-yl]boronic acid) exhibit reduced reactivity due to the electron-withdrawing nature of the benzoyl group .
Solubility and Stability: The hydrophilic amino group in the target compound improves solubility in polar solvents (e.g., DMF, ethanol), whereas hexyloxy-substituted analogs show higher lipophilicity, making them suitable for lipid-based formulations . Halogenated derivatives (e.g., bromo or fluoro substituents) demonstrate superior stability under basic conditions but are prone to side reactions in reducing environments .
Biological Relevance: Compounds like (6-(Dimethylamino)pyridin-3-yl)boronic acid () have been used in synthesizing histone deacetylase (HDAC) inhibitors, suggesting that amino-substituted pyridinyl boronic acids may serve as scaffolds for enzyme-targeted drug design .
Synthetic Utility :
- The target compound’s boronic acid group enables efficient cross-coupling with aryl halides, as demonstrated in for synthesizing complex molecules like trifluoromethyl-substituted pyrrolidine derivatives .
- Steric hindrance from the benzyl group may slow reaction rates compared to smaller substituents (e.g., methoxy or methyl), but this can be mitigated using optimized catalytic systems (e.g., Pd(PPh₃)₄ or SPhos ligands) .
Contradictions and Limitations
- lists the molecular formula of the target compound as C₁₄H₁₅BO₃ , which conflicts with structural calculations (expected: C₁₃H₁₆BN₃O₂). This discrepancy may stem from misreporting or typographical errors .
- Stability data for the target compound are inferred from analogs; direct experimental studies on hydrolysis or protodeboronation are absent in the provided evidence.
Biological Activity
(6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid, a compound characterized by its boronic acid functional group attached to a pyridine ring, has garnered interest due to its potential biological activities. Boronic acids are known for their ability to interact with biological molecules, including enzymes and receptors, making them valuable in medicinal chemistry.
The molecular formula for this compound is C13H15BN2O2. This compound features a boron atom bonded to a phenyl group and an amino group, which contributes to its reactivity and biological interactions.
Anticancer Activity
Boronic acids have been extensively studied for their anticancer properties. The introduction of the boronic acid moiety can enhance the selectivity and potency of compounds against cancer cells. For instance, studies have shown that compounds similar to this compound exhibit inhibitory effects on proteasomes, which are crucial for protein degradation in cancer cells. Bortezomib, a well-known proteasome inhibitor, is a boronic acid derivative that has been successfully used in treating multiple myeloma .
Antimicrobial Activity
Research indicates that boronic acids can also exhibit antimicrobial properties. For example, derivatives have shown efficacy against various bacterial strains, including multidrug-resistant Mycobacterium abscessus . The mechanism often involves the inhibition of essential bacterial enzymes or pathways critical for survival.
Inhibition of Viral Proteases
Recent studies have suggested that boronic acids may act as inhibitors of viral proteases, such as the main protease (Mpro) of SARS-CoV-2. Compounds designed around the boronic acid structure have demonstrated promising results in inhibiting Mpro activity, thereby potentially reducing viral replication . This highlights the versatility of this compound in targeting viral infections.
The biological activity of boronic acids is primarily attributed to their ability to form reversible covalent bonds with nucleophilic sites in proteins. This property allows them to interact with various biological targets, including:
- Enzymatic Inhibition : Boronic acids can bind to the active sites of enzymes, blocking substrate access and inhibiting catalytic activity.
- Protein Interactions : They can modulate protein-protein interactions by binding to specific residues within protein complexes.
Case Studies and Research Findings
- Anticancer Studies : A study involving a series of boronic acid derivatives showed that modifications at the pyridine ring could significantly enhance cytotoxicity against cancer cell lines. The introduction of a benzyl group was found to improve selectivity towards cancerous cells compared to healthy cells .
- Antimicrobial Efficacy : In vitro tests demonstrated that this compound exhibited significant antibacterial activity against resistant strains of bacteria. The compound's mechanism involved disrupting bacterial cell wall synthesis .
- Viral Inhibition : A focused library of β-amido boronic acids was evaluated for their ability to inhibit SARS-CoV-2 Mpro. Compounds structurally related to this compound showed varying degrees of inhibition, with some achieving over 70% inhibition at micromolar concentrations .
Summary Table of Biological Activities
Q & A
Q. What are the established synthetic routes for (6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid, and how do reaction conditions impact yield?
The synthesis typically involves halogen-to-boron substitution. One method reacts 6-bromo-5-methylpyridin-3-amine derivatives with triisopropyl borate under an inert atmosphere (e.g., nitrogen) in tetrahydrofuran (THF) . Key parameters include:
- Temperature : Controlled heating (e.g., 60–80°C) to prevent side reactions.
- Catalyst : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency.
- Solvent : Polar aprotic solvents (e.g., THF) enhance boron incorporation. Yields (~60–75%) depend on purity of starting materials and exclusion of moisture .
Q. Which analytical techniques are critical for characterizing this boronic acid, and what spectral markers should researchers prioritize?
Essential techniques include:
- ¹H/¹³C NMR : Confirm substitution patterns on the pyridine ring (e.g., benzyl(methyl)amino group at position 6, boron at position 3) .
- HPLC : Assess purity (>95% for research-grade material) .
- Mass Spectrometry : Molecular ion peak at m/z 242.08 (M+H⁺) aligns with the molecular formula C₁₃H₁₅BN₂O₂ .
Q. How does this compound participate in Suzuki-Miyaura coupling reactions?
The boronic acid reacts with aryl halides (e.g., bromobenzene) under palladium catalysis (e.g., PdCl₂(dppf)) and a base (e.g., Na₂CO₃) to form biaryl linkages. The benzyl(methyl)amino group enhances solubility in organic solvents, improving reaction kinetics .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate instability of this boronic acid during storage and reactions?
- Storage : Refrigerate (2–8°C) in anhydrous, inert-atmosphere containers to prevent hydrolysis .
- In situ Derivatization : Convert to more stable boronic esters (e.g., pinacol ester) for long-term storage .
- Microwave Assistance : Shorten reaction times (e.g., 10–20 minutes vs. hours) to reduce decomposition risks .
Q. What strategies resolve contradictions in reactivity data when comparing this compound with similar boronic acids (e.g., 6-ethoxy or 6-methyl derivatives)?
- Steric vs. Electronic Effects : The bulky benzyl(methyl)amino group may hinder coupling efficiency compared to smaller substituents (e.g., methoxy). Use DFT calculations to model steric hindrance .
- Solvent Optimization : Test mixed solvents (e.g., THF/H₂O) to balance solubility and reactivity .
- Competition Experiments : Compare reaction rates with control substrates under identical conditions to isolate substituent effects .
Q. How does the benzyl(methyl)amino group influence the compound’s biochemical interactions, such as enzyme inhibition or protein binding?
- Hydrogen Bonding : The amino group can act as a hydrogen bond donor, enhancing affinity for active sites (e.g., proteases).
- Boron Coordination : The boronic acid moiety reversibly binds serine residues in enzymes (e.g., proteasome inhibitors), a property leveraged in drug discovery .
- Comparative Studies : Use isothermal titration calorimetry (ITC) to quantify binding constants against analogs lacking the benzyl(methyl)amino group .
Q. What are the common impurities in synthesized batches, and how are they quantified and removed?
- By-Products : Dehalogenation residues (e.g., unreacted 6-bromo precursor) or hydrolyzed boronic acid (e.g., phenol derivatives).
- Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) or preparative HPLC .
- Quantification : Use ¹H NMR integration or LC-MS to identify impurity peaks and adjust synthetic protocols .
Methodological Considerations
Q. What precautions are necessary when handling this compound in moisture-sensitive reactions?
- Glovebox Use : Conduct reactions in anhydrous conditions (<0.1% H₂O).
- Drying Agents : Add molecular sieves (3Å) to reaction mixtures.
- Quenching : Terminate reactions with dry ice/acetone baths to avoid unintended hydrolysis .
Q. How do researchers validate the reproducibility of Suzuki couplings using this boronic acid across different laboratories?
- Standardized Protocols : Share detailed reaction parameters (e.g., Pd catalyst loading, solvent ratios).
- Round-Robin Testing : Compare yields and purity metrics across multiple labs using identical starting materials .
- Control Reactions : Include phenylboronic acid as a reference to benchmark performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
